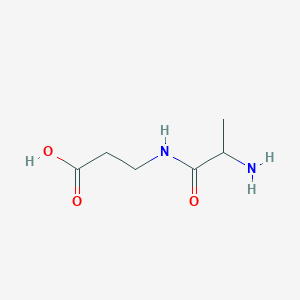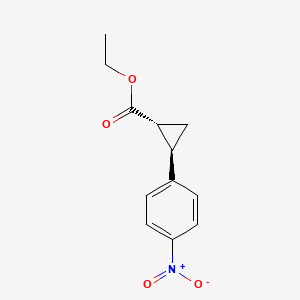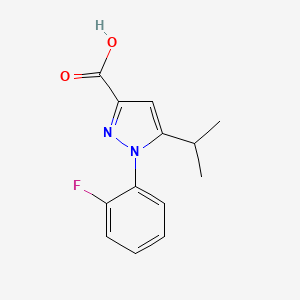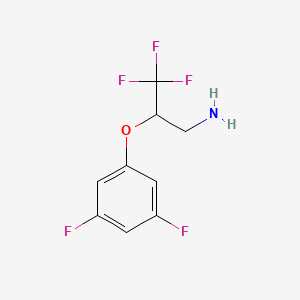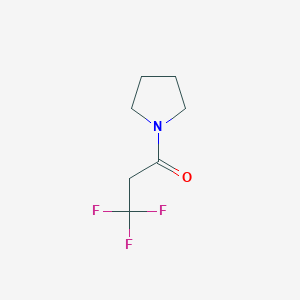
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is an analog of the popular recreational drug MDMA, more commonly known as ecstasy. It is a synthetic compound that has been used in scientific research due to its similarity to MDMA and its ability to act as a selective serotonin reuptake inhibitor (SSRI). TFMPP has been studied in a number of areas, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用机制
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one acts as an SSRI, meaning it inhibits the reuptake of serotonin in the brain. This leads to an increase in the amount of serotonin in the brain, which can produce a variety of effects, such as improved mood, increased energy, and improved concentration. Additionally, this compound has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Most notably, it has been shown to increase the amount of serotonin in the brain, which can lead to improved mood, increased energy, and improved concentration. Additionally, this compound has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
实验室实验的优点和局限性
One of the major advantages of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which makes it an ideal candidate for studying the effects of MDMA on the brain and behavior. Additionally, it is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, one of the major limitations of using this compound in lab experiments is its potential for toxicity, as it has been shown to cause liver damage in animal studies.
未来方向
There are a number of potential future directions for research involving 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of depression or anxiety. Additionally, further research could be done to explore the potential for this compound to act as a pro-drug for MDMA, as well as its potential for toxicity. Finally, further research could also be done to explore the potential for this compound to interact with other drugs, such as alcohol or other drugs of abuse.
合成方法
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one is typically synthesized from a precursor, 1-(3-chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as CPFPP. The synthesis process begins with the formation of a Grignard reagent, which is then reacted with CPFPP in an aqueous solution. The reaction is then followed by a catalytic hydrogenation to form the desired product, this compound.
科学研究应用
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies of its mechanism of action and biochemical and physiological effects. It has also been used to study the effects of SSRIs on behavior and cognition. Additionally, it has been used to study the effects of MDMA on the brain and behavior.
属性
IUPAC Name |
3,3,3-trifluoro-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-6(12)11-3-1-2-4-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSPGNCXLTZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

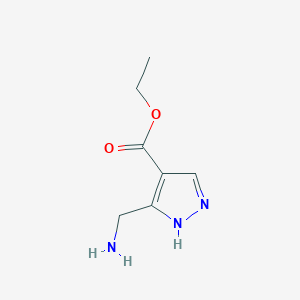
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)
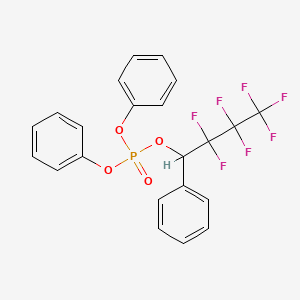

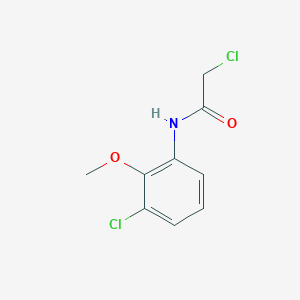
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
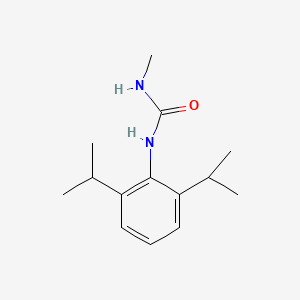
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
